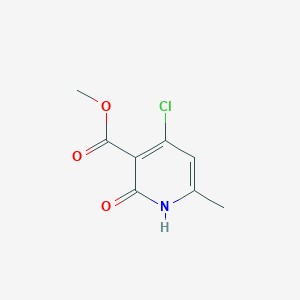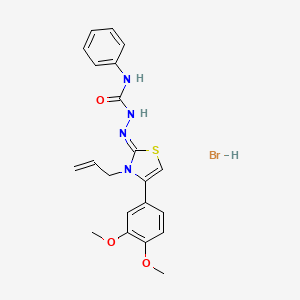
(Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide is a useful research compound. Its molecular formula is C21H23BrN4O3S and its molecular weight is 491.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research has delved into the synthesis of thiazole derivatives through various chemical reactions. Engman (1991) explored organoselenium- and proton-mediated cyclization reactions of allylic amides and thioamides, leading to the formation of 2-thiazolines, demonstrating the chemical versatility of thiazole-containing compounds (Engman, 1991). Jenny and Heimgartner (1989) investigated the formation of 5,6-Dihydro-1,3(4H)-thiazin-4-carboxylates from 4-Allyl-1,3-thiazol-5(4H)-ones, showcasing the potential for creating a variety of thiazole-based frameworks (Jenny & Heimgartner, 1989).
Antimicrobial and Antifungal Properties
Several studies have synthesized thiazole derivatives and tested their antimicrobial activities. Chawla (2016) highlighted the synthesis of thiazole derivatives exhibiting significant antimicrobial properties against various pathogens (Chawla, 2016). Similarly, Kubba and Hameed (2018) detailed the synthesis and antimicrobial evaluation of two-amino-4-(4-chlorophenyl) thiazole derivatives, noting their moderate antibacterial and high antifungal activities (Kubba & Hameed, 2018).
Potential Pharmaceutical Applications
Research into thiazole derivatives extends into pharmaceutical applications, with studies exploring their analgesic, anticonvulsant, and anticancer properties. For example, Demchenko et al. (2018) synthesized (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives, showing potential analgesic properties (Demchenko et al., 2018). Sivakumar and Rajasekaran (2013) focused on the synthesis and antitubercular screening of Schiff bases, indicating a promising avenue for developing new anti-TB agents (Sivakumar & Rajasekaran, 2013).
Propriétés
IUPAC Name |
1-[(Z)-[4-(3,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S.BrH/c1-4-12-25-17(15-10-11-18(27-2)19(13-15)28-3)14-29-21(25)24-23-20(26)22-16-8-6-5-7-9-16;/h4-11,13-14H,1,12H2,2-3H3,(H2,22,23,26);1H/b24-21-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRWQUANUWKNLO-KKPJOBIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CS/C(=N\NC(=O)NC3=CC=CC=C3)/N2CC=C)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)
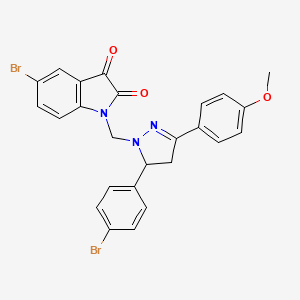
![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)
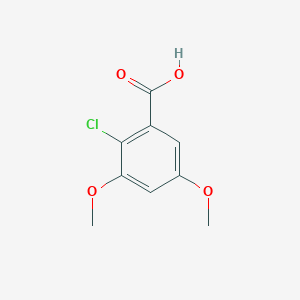
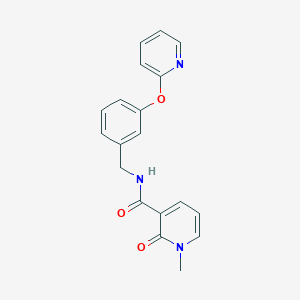


![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)
